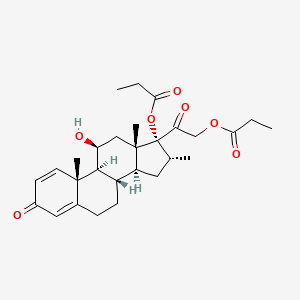
Dechloroalclometasone dipropionate
Übersicht
Beschreibung
Dechloroalclometasone dipropionate is a synthetic glucocorticoid steroid for topical use in dermatology as an anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive agent . It is used to relieve the symptoms of corticosteroid-responsive dermatoses .
Molecular Structure Analysis
The crystal structures of two forms of alclometasone dipropionate have been solved and refined using a single synchrotron X-ray powder diffraction pattern and optimized using density functional techniques . Both forms crystallize in the space group P 2 1 2 1 2 1 with Z = 4 .Physical And Chemical Properties Analysis
The unique properties of Dechloroalclometasone dipropionate result from the presence of a chlorine atom in position 7α of the molecule . This increases the potency of its effect without increasing the incidence of local and systemic adverse effects .Wissenschaftliche Forschungsanwendungen
Corticosteroid Therapy in Dermatology
Dechloroalclometasone dipropionate, a synthetic corticosteroid, is primarily recognized for its efficacy in dermatological applications. It acts as a glucocorticoid receptor agonist, mimicking the metabolic, anti-inflammatory, immunosuppressive, antipruritic, and vasoconstrictive effects of natural glucocorticoids. This corticosteroid interacts with specific intracellular receptors and binds to DNA to modify gene expression, resulting in the induction or inhibition of certain proteins synthesis. It is particularly used for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses (Definitions, 2020). Newer corticosteroids like alclometasone dipropionate have shown higher anti-inflammatory effects, good patient compliance, and minimal adverse effects, making them suitable for treating various dermatoses and allergic reactions (Brazzini & Pimpinelli, 2002).
Asthma and Respiratory Tract Treatment
Dechloroalclometasone dipropionate has been explored in the treatment of asthma and allergic reactions of the respiratory tract. It is part of the family of beclometasone dipropionates, which are used in various formulations for asthma management. These formulations have shown effectiveness in improving asthma control at recommended doses without significant adverse effects on adrenal function, bone metabolism, or growth in children (van Schayck & Donnell, 2004). Additionally, beclometasone dipropionate has been employed in chronic obstructive pulmonary disease (COPD) treatments, providing evidence for its clinical benefits (Singh et al., 2016).
Gastrointestinal Applications
Interestingly, beclometasone dipropionate, closely related to dechloroalclometasone dipropionate, has been used in the treatment of active ulcerative colitis, showing promising results in inducing response or remission in patients with a good safety profile (Nunes et al., 2010). This indicates potential applications of dechloroalclometasone dipropionate in gastrointestinal disorders, although direct evidence specific to dechloroalclometasone dipropionate in this area is limited.
Safety And Hazards
Topical steroid medicine like Dechloroalclometasone dipropionate can be absorbed through the skin, which may cause steroid side effects throughout the body . It is advised to stop using Dechloroalclometasone dipropionate and seek medical attention if any adverse effects are experienced .
Relevant Papers Several papers were found during the search. One paper discusses the efficacy and safety of Beclomethasone Dipropionate in the treatment of Ulcerative Colitis . Another paper discusses the usefulness of oral Beclomethasone Dipropionate in the treatment of active Ulcerative Colitis . These papers provide valuable insights into the use of Dechloroalclometasone dipropionate in medical treatments.
Eigenschaften
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-6-23(32)34-15-22(31)28(35-24(33)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-26(17,4)25(19)21(30)14-27(20,28)5/h10-11,13,16,19-21,25,30H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,21+,25-,26+,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBDTSZFGVHTSP-FSFJKGNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222140 | |
| Record name | Dechloroalclometasone dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dechloroalclometasone dipropionate | |
CAS RN |
71868-53-6 | |
| Record name | Dechloroalclometasone dipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071868536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dechloroalclometasone dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECHLOROALCLOMETASONE DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EE90N4Z0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



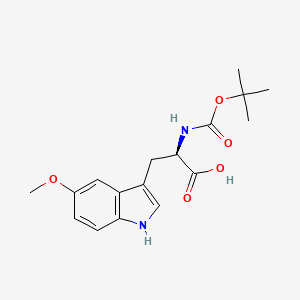
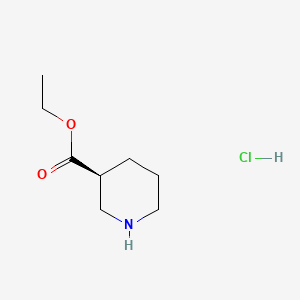
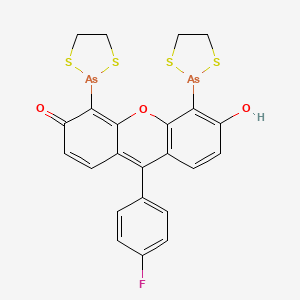
![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)
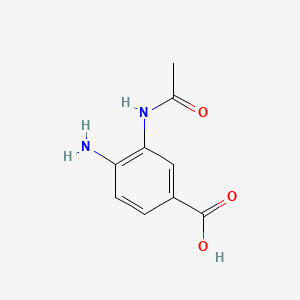
![6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one](/img/structure/B569325.png)
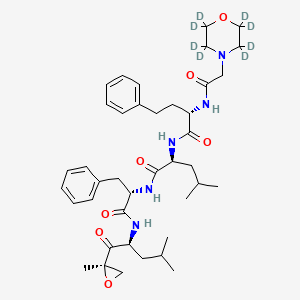
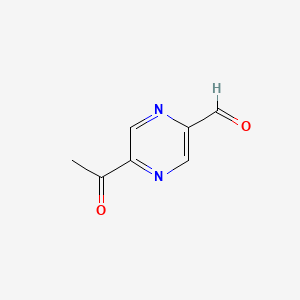
![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)
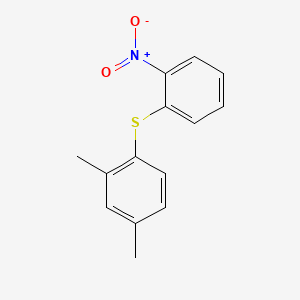
![(6R,7S)-7-(Benzoylamino)-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B569331.png)
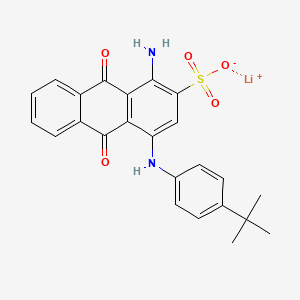

![Benzhydryl 3-(chloromethyl)-3,4-dihydroxy-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)butanoate](/img/structure/B569335.png)